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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B609514 Get Quote

NDI-091143 is a potent, low-nanomolar inhibitor of human ATP-citrate lyase (ACLY), a key

enzyme in cellular metabolism.[1][2] Unlike competitive inhibitors that bind to the active site,

NDI-091143 binds to an allosteric, hydrophobic cavity adjacent to the citrate-binding site.[2]

This binding induces significant conformational changes in the enzyme, which indirectly

prevents the binding and recognition of citrate, thereby inhibiting ACLY activity.[2][3] This

allosteric mechanism provides a high degree of selectivity and potency.

Quantitative Data for NDI-091143

Compound Target Ki
IC50 (ADP-
Glo assay)

IC50
(Coupled
Enzyme
Assay)

Mechanism
of Action

NDI-091143

Human ATP-

citrate lyase

(ACLY)

7.0 nM[1] 2.1 nM[1][4] 4.8 nM[5]

Allosteric

inhibitor,

competitive

vs. citrate[3]

[5]

Experimental Protocol: ADP-Glo™ Kinase Assay
The potency of NDI-091143 was determined using the ADP-Glo™ assay. This luminescent

ADP detection assay quantifies enzyme activity by measuring the amount of ADP produced

during the enzymatic reaction.
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Workflow:

Enzyme Reaction: The ACLY enzyme is incubated with its substrates (citrate, CoA, and ATP)

in the presence of varying concentrations of NDI-091143.

ADP-Glo™ Reagent Addition: After the enzyme reaction, the ADP-Glo™ Reagent is added to

terminate the reaction and deplete the remaining ATP.

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert

the newly synthesized ADP to ATP. This new ATP is used by a luciferase/luciferin reaction to

generate a luminescent signal.

Signal Measurement: The intensity of the luminescent signal is proportional to the ADP

concentration and, therefore, the ACLY activity. The IC50 value is calculated by plotting the

enzyme activity against the inhibitor concentration.
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Caption: ACLY pathway and NDI-091143 inhibition.

Allosteric SHP2 Inhibitors: A New Frontier in Cancer
Therapy
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11

gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and

differentiation through the MAPK signaling pathway.[6][7] It is a well-established oncogene

implicated in various cancers.[8][9] The development of allosteric SHP2 inhibitors, which lock
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the enzyme in an inactive conformation, has emerged as a promising therapeutic strategy.[10]

[11][12] These inhibitors bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-

terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the auto-inhibited

state of SHP2.[11][13]

This section compares several prominent allosteric SHP2 inhibitors that are in various stages of

preclinical and clinical development.

Comparative Quantitative Data for Allosteric SHP2
Inhibitors

Compound Target IC50 Key Features

TNO155 SHP2 11 nM[13]

First SHP2 inhibitor to

enter clinical trials.[13]

[14]

RMC-4550 SHP2 0.58 nM[15][16]

Potent and selective;

demonstrates

antitumor immunity.

[15][17]

JAB-3068 SHP2 25.8 nM[18]

Orally bioavailable;

enhances anti-tumor

activity of CD8+ T

cells.[19][20]

SHP099 SHP2 53.7 nM[16]

First-generation

allosteric inhibitor;

potent and selective.

[6][11]

Experimental Protocol: Cellular pERK Inhibition Assay
A common method to assess the cellular activity of SHP2 inhibitors is to measure the

phosphorylation of its downstream effector, ERK (extracellular signal-regulated kinase).

Workflow:
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Cell Culture and Treatment: Cancer cell lines dependent on SHP2 signaling (e.g., KYSE-520

esophageal cancer cells) are cultured. The cells are then treated with a range of

concentrations of the SHP2 inhibitor for a specified period.

Cell Lysis: After treatment, the cells are lysed to extract total protein.

Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are

quantified using either Western blotting with specific antibodies or an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: The ratio of p-ERK to total ERK is calculated for each inhibitor concentration.

The IC50 value is determined by plotting this ratio against the inhibitor concentration,

representing the concentration at which p-ERK levels are reduced by 50%.
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SHP2 Signaling and Allosteric Inhibition
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Caption: SHP2 signaling and allosteric inhibition.
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Summary and Conclusion
NDI-091143 and the discussed SHP2 inhibitors, while both being allosteric inhibitors, target

fundamentally different pathways. NDI-091143 modulates cellular metabolism by inhibiting

ACLY, with potential applications in oncology and metabolic diseases. In contrast, the SHP2

inhibitors TNO155, RMC-4550, and JAB-3068 are primarily being developed as anti-cancer

agents that block the oncogenic RAS-MAPK signaling cascade.

The provided data and experimental protocols highlight the distinct methodologies required to

evaluate these different classes of allosteric inhibitors. For researchers, understanding these

differences is crucial for designing experiments, interpreting data, and ultimately advancing the

development of novel targeted therapies. The high potency and selectivity demonstrated by

these allosteric inhibitors underscore the promise of this therapeutic modality.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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